2-Nitro-5-phenylfuran

Description

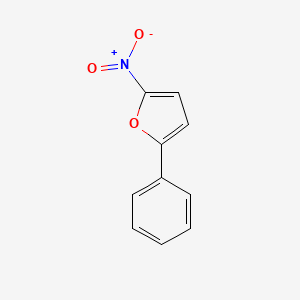

2-Nitro-5-phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a nitro group at the second position and a phenyl group at the fifth position. Furans are heterocyclic aromatic compounds with a five-membered ring containing one oxygen atom. The presence of the nitro and phenyl groups imparts unique chemical properties to this compound, making it a compound of interest in various fields of research and industry.

Properties

IUPAC Name |

2-nitro-5-phenylfuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIIMUYDECZHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-phenylfuran typically involves the nitration of 5-phenylfuran. One common method is the nitration of 5-phenylfuran using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and degradation of the furan ring. The reaction can be represented as follows:

C4H3O−C6H5+HNO3→C4H2(NO2)O−C6H5+H2O

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 2-amino-5-phenylfuran. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.

Substitution: The nitro group in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Oxidation: Oxidative reactions can further modify the furan ring or the phenyl group, leading to the formation of complex molecules.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products:

Reduction: 2-Amino-5-phenylfuran.

Substitution: Various substituted furans depending on the nucleophile used.

Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

2-Nitro-5-phenylfuran has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Nitro-5-phenylfuran involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and exerting its antimicrobial or anticancer activities.

Comparison with Similar Compounds

2-Nitrofuran: Similar structure but lacks the phenyl group.

5-Phenylfuran: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Amino-5-phenylfuran: The reduced form of 2-Nitro-5-phenylfuran with different chemical properties.

Uniqueness: this compound is unique due to the presence of both the nitro and phenyl groups, which confer distinct reactivity and biological activity

Biological Activity

2-Nitro-5-phenylfuran is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The structure of this compound features a nitro group attached to a furan ring, which is known for its reactivity and ability to participate in various chemical reactions. The synthesis of this compound can be achieved through several methods, including one-pot regioselective synthesis, which allows for the functionalization of the furan ring while maintaining high yields and purity .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The nitro group can undergo reduction to generate reactive intermediates that may interact with cellular components such as proteins and nucleic acids, leading to potential therapeutic effects. This mechanism is particularly relevant in the context of anticancer and antimicrobial activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound derivatives on human cancer cell lines, researchers observed significant cytotoxic effects. The compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating strong potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity Type | Tested Derivative | IC50/MIC (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Anticancer | This compound | 5.0 | HeLa cells |

| Antimicrobial | This compound | 12.0 | E. coli |

| Antimicrobial | Derivative A | 8.0 | S. aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.